molecular formula C21H31N3O3 B4067315 N-[3-(4-isopropylpiperazin-1-yl)-3-oxopropyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide

N-[3-(4-isopropylpiperazin-1-yl)-3-oxopropyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide

Cat. No.: B4067315
M. Wt: 373.5 g/mol
InChI Key: FKHQGSNDHMYCES-UHFFFAOYSA-N
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Description

N-[3-(4-isopropylpiperazin-1-yl)-3-oxopropyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide is a useful research compound. Its molecular formula is C21H31N3O3 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.23654186 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-Influenza Activity

A new synthesis route was developed for benzamide-based 5-aminopyrazoles and their derivatives, which showed remarkable antiviral activities against the H5N1 subtype of the influenza A virus. Compounds synthesized through this route were tested in vitro and some exhibited significant viral reduction, suggesting potential applications in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Potential Nootropic Agents

Research on 1,4-disubstituted 2-oxopyrrolidines and related compounds has highlighted their potential as nootropic agents. These compounds, through their structural variation, have shown promising results in enhancing cognitive functions, suggesting their application in the development of treatments for cognitive disorders (Valenta, Urban, Taimr, & Polívka, 1994).

Cancer Research Applications

N-benzhydrylpiperazine and 1,3,4-oxadiazoles conjugates were synthesized and evaluated for their anticancer potential, particularly against HeLa cancer cells. These compounds induced apoptosis through oxidative stress-mediated mitochondrial pathways, demonstrating their utility in cancer research and potential therapeutic applications (Khanam, Kumar, Hejazi, Shahabuddin, Meena, Rajamani, Yadav, Bhat, & Athar, 2018).

Asymmetric Syntheses in Organic Chemistry

Studies on the asymmetric synthesis of 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids through diastereoselective cyclopropanation offer insights into organic synthesis techniques. These methods allow for the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals (Alcaraz, Fernández, Frutos, Marco, Bernabé, Foces-Foces, & Cano, 1994).

Antiviral and Antibacterial Agents

Research into the synthesis of novel compounds with pyrazole and isoxazole derivatives has led to the discovery of molecules with significant antitumor and antimicrobial activities. These studies contribute to the development of new therapeutic agents against various diseases, highlighting the broad applicability of benzamide derivatives in medicinal chemistry (Riyadh, 2011).

Properties

IUPAC Name

4-(2-methylprop-2-enoxy)-N-[3-oxo-3-(4-propan-2-ylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-16(2)15-27-19-7-5-18(6-8-19)21(26)22-10-9-20(25)24-13-11-23(12-14-24)17(3)4/h5-8,17H,1,9-15H2,2-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHQGSNDHMYCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)CCNC(=O)C2=CC=C(C=C2)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-isopropylpiperazin-1-yl)-3-oxopropyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide
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N-[3-(4-isopropylpiperazin-1-yl)-3-oxopropyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide
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N-[3-(4-isopropylpiperazin-1-yl)-3-oxopropyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide
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N-[3-(4-isopropylpiperazin-1-yl)-3-oxopropyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide
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N-[3-(4-isopropylpiperazin-1-yl)-3-oxopropyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide
Reactant of Route 6
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N-[3-(4-isopropylpiperazin-1-yl)-3-oxopropyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.